Product packaging for Erbium(Cat. No.:CAS No. 7440-52-0)

Erbium

Cat. No.: B1201907
CAS No.: 7440-52-0
M. Wt: 167.26 g/mol
InChI Key: UYAHIZSMUZPPFV-UHFFFAOYSA-N
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Description

Erbium (Er) is a silvery-white, trivalent rare-earth metal with atomic number 68, belonging to the lanthanide series . It is relatively stable in dry air but tarnishes slowly in moist air and reacts with water . Its salts, particularly the Er³⁺ ions, exhibit a characteristic pink color, which is a hallmark of many this compound compounds . Key Research Applications: • Fiber Optics & Telecommunications: this compound-doped fiber amplifiers (EDFAs) are the cornerstone of modern long-distance fiber-optic communication. This compound ions efficiently amplify light signals at the 1550 nm wavelength, where standard single-mode optical fibers experience minimal signal loss . • Laser Technology: this compound is a key dopant in solid-state lasers, such as the this compound-doped Yttrium Aluminum Garnet (Er:YAG) laser, which emits at 2940 nm . This wavelength is highly absorbed by water, enabling precise superficial ablation in dermatology, dentistry, and laser surgery with minimal thermal damage to surrounding tissues . This compound:glass lasers (1540/1550 nm) are also used in non-ablative skin rejuvenation . • Nuclear Technology: this compound oxide is employed in nuclear reactors as a neutron-absorbing material. It is used in control rods to help regulate the fission process and maintain reactor stability and safety . • Glass & Ceramics Colorants: this compound oxide (Erbia) is used to impart a distinctive pink hue to glasses, ceramics, and decorative materials . It is also used in infrared-absorbing glass for safety goggles . • Metallurgy & Alloys: When alloyed with other metals like vanadium, this compound can lower hardness and improve their workability and machining characteristics . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula E B1201907 Erbium CAS No. 7440-52-0

Properties

IUPAC Name

erbium
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InChI

InChI=1S/Er
Source PubChem
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InChI Key

UYAHIZSMUZPPFV-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

[Er]
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Molecular Formula

Er
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DSSTOX Substance ID

DTXSID8064694
Record name Erbium
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Molecular Weight

167.26 g/mol
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Physical Description

Soft metal soluble in acids; [Merck Index] Pure metal is soft, malleable, and silvery bright; All 6 natural isotopes are stable; [Reference #1]
Record name Erbium
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CAS No.

13550-53-3, 7440-52-0
Record name Erbium hydride (ErH3)
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Theoretical Frameworks and Computational Modeling of Erbium Systems

Quantum Mechanical and Electronic Structure Calculations

Quantum mechanical calculations are essential for probing the electronic states and interactions within erbium and its compounds, offering a foundational understanding of their intrinsic properties.

Density Functional Theory (DFT) is a widely utilized quantum mechanical approach for simulating solid-state structures and determining electronic and magnetic properties rsc.org. In the context of this compound systems, DFT has been extensively applied to analyze various compounds and doped materials.

For instance, DFT has been employed in first-principles studies of this compound-doped yttria (Y₂O₃), a material of interest for spin-photon interfaces in quantum information science due to Er dopants' narrow linewidth optical emission at telecommunication wavelengths arxiv.orgaps.org. These studies involve calculating defect formation energies for neutral, negatively, and positively charged Er dopants, with the charge-neutral configuration (Er³⁺) typically found to be the most stable, consistent with experimental observations arxiv.orgaps.org. The electronic properties are often computed using functionals like the Perdew-Burke-Ernzerhof (PBE) functional, incorporating the Hubbard U parameter and spin-orbit coupling (SOC). These calculations confirm the formation of charge-neutral Er³⁺ with approximately 11 electrons in the 4f shell, yielding orbital and spin magnetic moments of around 6 μB and 3 μB, respectively arxiv.orgaps.org. While standard DFT approaches may underestimate the host's band gap and lack a first-principles justification for the U parameter, screened hybrid functional (HSE) calculations, including a negative U for 4f orbitals, have been performed to address these limitations, producing robust electronic features arxiv.orgaps.org.

DFT calculations have also been instrumental in understanding the electronic structure of rare-earth semiconducting this compound Nitride (ErN) thin films. These calculations help explain the valence band electronic structure and determine transport properties like effective mass and deformation potentials aps.org. Methods beyond the generalized gradient approximation (GGA), such as the Heyd-Scuseria-Ernzerhof hybrid functional and GGA+U Hubbard correction schemes, are employed to accurately capture the electronic structure of ErN aps.org. Furthermore, DFT has been used to analyze the electronic and optical properties of lithium tantalate (LiTaO₃) doped and co-doped with Er³⁺ and Pr³⁺, investigating the location of 4f bands in relation to the conduction and valence band edges utrgv.edu.

Configuration Interaction (CI) methods are powerful tools for studying the electronic structure of atoms, particularly those with open shells like this compound. A recently developed version of the CI method has been applied to this compound, which, with its 4f¹²6s² ground state configuration, shares a similar electronic structure with fermium aps.orgarxiv.org. Calculations for this compound serve as a benchmark to assess the accuracy of the method for heavy atoms aps.orgarxiv.org.

CI calculations can determine various spectroscopic parameters, including excitation energies of odd states, corresponding transition rates, isotope shifts, hyperfine structure constants, ionization potentials, and static scalar polarizabilities arxiv.org. Specifically, magnetic dipole and electric quadrupole hyperfine structure constants for several this compound states have been calculated using CI aps.orgarxiv.org. Comparisons with experimental data and results from other theoretical approaches, such as the multi-configuration Dirac-Fock (MCDF) method, indicate that CI can provide results significantly closer to experimental values for magnetic dipole hyperfine structure constants in many cases aps.org. The accuracy for the ground state is typically high, around 1% for the magnetic dipole constant (A) and 7% for the electric quadrupole constant (Q), attributed to the simple electronic structure of the ground state and its separation from states of the same parity and angular momentum aps.org.

Multi-Channel Quantum Defect Theory (MQDT) is a theoretical framework particularly well-suited for describing the complex Rydberg spectra of atoms, including this compound. MQDT allows for the assignment of observed Rydberg states to specific series, such as ns or nd Rydberg series purdue.eduThis compound.atindico.global.

A comprehensive study of the Rydberg spectrum in ¹⁶⁶Er, utilizing an all-optical detection scheme based on electromagnetically induced transparency in an effusive atomic beam, identified approximately 550 individual states purdue.eduThis compound.atarxiv.org. MQDT showed good agreement with these experimental findings, enabling the assignment of most states to ns or nd Rydberg series purdue.eduThis compound.atindico.globalarxiv.org. This theoretical approach provided improved accuracy for the lowest two ionization thresholds of ¹⁶⁶Er, specifically EIP,Jc=13/2 = 49260.750(1) cm⁻¹ and EIP,Jc=11/2 = 49701.184(1) cm⁻¹, along with the corresponding quantum defects for all observed series purdue.eduThis compound.atarxiv.org. Rydberg states were also identified in five different this compound isotopes and states lying between the two lowest ionization thresholds purdue.eduThis compound.atarxiv.org. The ability to couple to ng Rydberg series states has also been noted due to this compound's unique open-shell structure indico.global. These results pave the way for future applications of this compound Rydberg states in quantum simulation purdue.eduindico.globalThis compound.at.

ParameterValue for 166ErReference
Lowest Ionization Threshold (Jc=13/2)49260.750(1) cm-1 purdue.eduThis compound.atarxiv.org
Second Lowest Ionization Threshold (Jc=11/2)49701.184(1) cm-1 purdue.eduThis compound.atarxiv.org
Rydberg States Identified~550 individual states purdue.eduThis compound.atindico.globalarxiv.org
Assigned Seriesns or nd Rydberg series purdue.eduThis compound.atindico.globalarxiv.org
Quantum DefectsDetermined for all observed series purdue.eduThis compound.atarxiv.org

Spectroscopic Parameter Prediction and Simulation

Predicting and simulating spectroscopic parameters are vital for designing and optimizing this compound-doped materials for various optical applications.

When this compound is incorporated into a solid host, the degenerate energy levels of its 4f states undergo Stark splitting due to the local crystal field This compound.nl. The resulting shape and width of the this compound luminescence spectrum, arising from optical transitions between these Stark levels, directly reflect the local environment surrounding the Er³⁺ ion This compound.nl.

Modeling optical properties of Er³⁺ ions in cubic sesquioxides like yttria (Y₂O₃), lutetium oxide (Lu₂O₃), and scandium oxide (Sc₂O₃) is a significant area of research optica.orgresearchgate.net. These host materials often present two non-equivalent crystallographic sites for Er³⁺ substitution: C₂ and C₃ᵢ optica.orgresearchgate.net. The inversion symmetry of the C₃ᵢ sites restricts electronic transitions primarily to magnetic dipole transitions, particularly between the ⁴I₁₃/₂ and ⁴I₁₅/₂ manifolds optica.orgresearchgate.net. In contrast, for Er³⁺ ions in C₂ sites, forced electric dipole transitions are allowed between the Stark levels within all multiplet manifolds, sometimes with additional magnetic dipole contributions optica.orgresearchgate.net.

The 4f-4f transition probabilities are calculated by applying a modified Judd-Ofelt theory, which accounts for configuration interaction, based on measured absorption spectra optica.org. This theoretical framework is used to determine stimulated-emission cross-sections for key transitions. For example, stimulated-emission cross-sections for the ⁴I₁₁/₂ → ⁴I₁₃/₂ transition (around 2.8 µm) in Er³⁺-doped sesquioxides have been reported: 5.36 × 10⁻²¹ cm² at 2842 nm for Er:Y₂O₃, 5.67 × 10⁻²¹ cm² at 2845 nm for Er:Lu₂O₃, and 3.57 × 10⁻²¹ cm² at 2857 nm for Er:Sc₂O₃ optica.org. The emission of Er:Sc₂O₃ covers a broader wavelength range due to a stronger crystal field leading to larger Stark splitting optica.org. Radiative lifetimes for excited states, such as the ⁴I₁₁/₂ and ⁴I₁₃/₂ states, are also determined, with the ⁴I₁₁/₂ luminescence lifetime in Er:Y₂O₃ increasing from 2.58 ms (B15284909) at room temperature (290 K) to 4.25 ms at 10 K optica.org.

Host MatrixTransitionWavelength (nm)Stimulated-Emission Cross-section (cm2)Radiative Lifetime (4I11/2)Reference
Er:Y2O34I11/24I13/228425.36 × 10-214.25 ms (10 K), 2.58 ms (290 K) optica.org
Er:Lu2O34I11/24I13/228455.67 × 10-21Not specified in snippets optica.org
Er:Sc2O34I11/24I13/228573.57 × 10-21Not specified in snippets optica.org
Er:Y2O3, Lu2O3, Sc2O34I13/24I15/2~1600DeterminedNot specified in snippets optica.org

The simulation of photoluminescence (PL) and absorption spectra is critical for understanding the optical behavior of this compound-doped materials and for their application in devices.

Studies on nanocrystalline (Er₂O₃)ₓ(ZrO₂)₁₋ₓ have investigated the peculiarities of their near-infrared and visible up-conversion spectra scispace.com. The photoluminescence spectra of Er³⁺ in these materials are interpreted using a multi-electron molecular orbitals cluster model, suggesting a similar this compound environment despite variations in the host ZrO₂ matrix symmetry scispace.com. The luminescent properties of Er-doped ZrO₂ are influenced by factors such as the host lattice, active ion concentration, and energy transfer processes between the host and Er³⁺ ions, or between Er³⁺ ions themselves scielo.org.mx. Specific emission peaks at 525 nm, 549 nm, and 561 nm in ZrO₂ are attributed to Er³⁺ energy transitions from ⁴F₇/₂→⁴I₁₅/₂, ²H₁₁/₂→⁴I₁₅/₂, and ⁴S₃/₂→⁴I₁₅/₂, respectively, with additional red emissions at 660 nm and 680 nm from the ⁴F₉/₂→⁴I₁₅/₂ transition scielo.org.mx.

Simulation efforts also extend to understanding excited state absorption (ESA) and energy level decay processes in this compound-doped glasses, such as tellurite (B1196480) glass aip.org. These simulations help in analyzing the energy transfer upconversion mechanisms, where interactions between excited this compound ions populate higher energy levels, and the influence of impurities like OH⁻ groups on decay times and emission efficiencies aip.org. For instance, the decay time of the ⁴I₁₁/₂ excited state in tellurite glass decreases with increasing Er³⁺ concentration, partly due to energy transfer to OH⁻ ions aip.org. Numerical simulations have shown that population inversion in tellurite glass can be achieved at a certain pumping intensity, provided sufficient Er³⁺ concentration and minimal OH⁻ impurities aip.org.

In this compound-doped silicon-rich silica (B1680970), strong this compound PL is observed under direct excitation (980 nm), while indirect excitation (473 nm) yields weaker PL, which increases with silicon excess researchgate.net. Simulations of PL decay lifetime measurements, often reported as stretched or multi-exponential, are used to assess the effect of this compound clustering and ion-ion interactions on the total excited state fraction researchgate.net. The modeling of optical properties often relies on absorption spectra (e.g., 400-1700 nm) and fluorescence spectra (e.g., 1500-1670 nm) obtained at various temperatures, such as 8 K, to capture crystal-field splitting and transition intensities researchgate.net.

Lattice Dynamics and Defect Chemistry Modeling

Lattice dynamics and defect chemistry modeling are essential for understanding how this compound ions integrate into host lattices and how charge neutrality is maintained, which profoundly impacts material properties.

Theoretical Studies of this compound Ion Position and Local Coordination

Theoretical investigations into the positioning and local coordination of this compound ions within various host matrices are critical for predicting and explaining their optical and electronic behavior. In silicon, theoretical studies suggest that the trivalent this compound ion (Er³⁺) can stably occupy both substitutional and tetrahedral interstitial sites, with some indications that the latter might have a larger binding energy. However, channeling experiments have also pointed towards hexagonal interstitial positions, underscoring the complexity and the need for further experimental validation, such as Mössbauer measurements on the ¹⁶⁶Er isotope. researchgate.net

For this compound-doped diamond, Density Functional Theory (DFT) simulations have been employed to explore the most favorable incorporation sites. These simulations indicate that this compound prefers substitutional carbon positions, particularly when accompanied by one or three carbon vacancies in the vicinity of the this compound atom. nih.govrsc.orgrsc.orgresearchgate.net Such configurations lead to distinct local symmetries and coordination numbers: a single vacancy results in an octahedral coordination (coordination number 6), while three vacancies can lead to a trigonal structure with a coordination number of 10. nih.govrsc.org Interstitial positions in diamond are generally found to be less energetically favorable for this compound defects. rsc.orgresearchgate.net

In titanium dioxide (TiO₂), Er³⁺ ions are observed to substitute at Ti⁴⁺ sites, which induces significant distortions in the host lattice. aip.orgarxiv.org Coordination number analysis consistently reveals a six-fold coordination around the this compound ions in this material. arxiv.org For this compound-doped yttrium oxide (Y₂O₃) thin films, X-ray absorption near edge spectroscopy (XANES) confirms that this compound exists in the optically active trivalent state (Er³⁺) and exhibits an octahedral symmetry, similar to its configuration in bulk Er₂O₃. stanford.edustanford.edu Local cluster models for Er-doped Y₂O₃ suggest that the first coordination shell around this compound is composed of oxygen, while the second shell can consist of this compound, yttrium, or a mixture of both. stanford.edustanford.edu In calcium fluoride (B91410) (CaF₂), simulations show that the local coordination structure of Er³⁺ ions is influenced by interstitial fluoride (F⁻) ions, with clusters evolving from monomers to higher-order configurations as doping concentration increases. optica.org

Lattice dynamics calculations for pure this compound metal have been performed using a nearest-neighbor central-interaction model, demonstrating good agreement with experimental thermal data and measured elastic constants. iucr.org Furthermore, the lattice dynamics of this compound-containing high-temperature superconductors like ErBa₂Cu₃O₇ have been investigated using modified three-body force shell models, which account for charge transfer and electronic polarizability between ions. publish.csiro.au

Table 1: Theoretical Studies of this compound Ion Position and Local Coordination
Host MaterialPreferred this compound Site(s)Coordination NumberSymmetry / Local StructureKey Findings / ModelReference
SiliconSubstitutional, Tetrahedral Interstitial--Mössbauer measurements suggested for confirmation; Channeling points to hexagonal interstitial. researchgate.net
DiamondSubstitutional (with vacancies)6 (1 vacancy), 10 (3 vacancies)Octahedral (1 vacancy), Trigonal (3 vacancies)DFT simulations, lower defect formation energy. nih.govrsc.orgrsc.orgresearchgate.net
TiO₂Ti⁴⁺ substitutional6Significant lattice distortionEXAFS and XAS analysis. aip.orgarxiv.org
Y₂O₃ Thin Films-OctahedralOctahedralXANES and local cluster models. stanford.edustanford.edu
CaF₂-Varies with F⁻ interstitialsClusters from monomers to hexamersFirst-principle calculations, interstitial F⁻ influence. optica.org
This compound Metal--Hexagonal close-packed (hcp)Nearest-neighbor central-interaction model. iucr.org
ErBa₂Cu₃O₇---Modified three-body force shell model for lattice dynamics. publish.csiro.au

Simulation of Charge Compensation Mechanisms and Oxygen Vacancy Formation

In this compound-doped TiO₂, the substitution of Ti⁴⁺ by Er³⁺ ions leads to charge imbalance, which is compensated by the formation of additional defects, including oxygen vacancies and the reduction of Ti⁴⁺ to Ti³⁺. aip.orgarxiv.org Analysis of the oxygen K-edge X-ray absorption spectra (XAS) shows an increase in specific spectral features (A* and B* peak areas) with increasing this compound concentration, directly indicating the generation of oxygen vacancies within the host lattice. aip.org Theoretically, each Er³⁺ ion replacing a Ti⁴⁺ site is expected to create half an oxygen vacancy to balance the charge (i.e., one O²⁻ vacancy compensates the charge of two Er³⁺ ions). aip.org However, the substantial increase in the observed peak areas suggests that these defects are not isolated but likely overlap or interact, forming a more extensive defect network even at low this compound concentrations. aip.org

Similarly, in this compound-stabilized zirconia nanocrystals, mobile oxygen vacancies are introduced by the aliovalent dopant atoms to achieve charge compensation. These vacancies play a significant role in shaping the nearest environment of the Er³⁺ ions, thereby influencing intra-atomic relaxation processes. scispace.com In lithium niobate (LiNbO₃), the incorporation of this compound is suggested to involve the creation of lithium vacancies (Li-vacancies) due to lithium outdiffusion. These Li-vacancies are then occupied by the indiffusing this compound ions and are essential for local charge compensation, given that this compound ions carry a higher charge than the lithium ions they replace. uni-paderborn.de

Table 2: Charge Compensation Mechanisms and Oxygen Vacancy Formation in this compound Systems
Host MaterialDopant SubstitutionCharge Compensation MechanismAssociated Defects / PhenomenaKey FindingsReference
TiO₂Er³⁺ for Ti⁴⁺Oxygen vacancy formation, Ti³⁺ formationOxygen vacancies (A, B peaks in O K-edge XAS)Each Er³⁺ expected to create 0.5 O vacancies; defects likely overlap. aip.orgarxiv.org
Zirconia NanocrystalsAliovalent dopantMobile oxygen vacanciesInfluence on Er³⁺ environmentEssential for charge neutrality and intra-atomic relaxation. scispace.com
LiNbO₃Er³⁺ for Li⁺Lithium vacancy formationLi-vacancies occupied by Er³⁺Li outdiffusion creates vacancies for Er incorporation. uni-paderborn.de

Magnetic Phenomena Theoretical Characterization

This compound's unique electronic structure, particularly its partially filled 4f-shell, gives rise to fascinating magnetic properties that are extensively studied through quantum theory and computational modeling.

Quantum Theory Approaches to this compound Magnetization

Quantum theory provides the foundational framework for understanding the magnetic behavior of this compound. This compound atoms possess a remarkably large magnetic moment and a significant combined orbital angular momentum stemming from their 4f-shell electrons. aps.orgarxiv.orgThis compound.atox.ac.uk These characteristics are responsible for strong anisotropic interactions and unconventional quantum magnetism observed in this compound systems. aps.orgarxiv.org For instance, in ultracold spin-6 this compound lanthanide atoms placed in a deep optical lattice, state-of-the-art closed-coupling simulations have identified orbital anisotropy as the leading mechanism governing molecular spin dynamics. aps.orgarxiv.org

The magnetization of this compound-containing compounds, such as this compound gallium garnet (Er₃Ga₅O₁₂), can be precisely calculated using quantum theory by exactly solving the secular equation. researchgate.net The trivalent this compound ion (Er³⁺) is of particular interest in quantum information science due to its localized 4f electrons, which lead to sharp optical, electric, and magnetic dipole transitions. arxiv.org Ab initio methods are employed to calculate crystal field coefficients and splittings of Er³⁺ ions in various wide-band-gap oxide hosts, providing crucial data for quantum applications. arxiv.org

The presence of a large total orbital momentum (L=5 for this compound) significantly modifies scattering properties by introducing strong anisotropy in the electronic ground state. This compound.at Furthermore, in certain this compound single-molecule magnets, quantum tunneling of magnetization (QTM) is observed as a fast relaxation pathway, which is intrinsically linked to the crystal field effects within the molecular structure. acs.org this compound's large magnetic dipole moment, approximately 7 Bohr magnetons (µB), makes it an appealing candidate for studies involving ultracold dipolar gases, opening new avenues for understanding fundamental properties and scattering dynamics. This compound.atox.ac.uk

Table 3: Quantum Theory Approaches to this compound Magnetization
Aspect of MagnetizationTheoretical Approach / ModelKey Findings / CharacteristicsReference
General PropertiesQuantum theoryLarge magnetic moment (7 µB), significant 4f-shell orbital angular momentum, strong anisotropic interactions. aps.orgarxiv.orgThis compound.atox.ac.uk
Spin DynamicsClosed-coupling simulationsOrbital anisotropy is the leading mechanism in ultracold Er atoms. aps.orgarxiv.org
Magnetization CalculationSolving secular equationUsed for precise calculation of magnetization in Er₃Ga₅O₁₂. researchgate.net
Crystal Field SplittingsAb initio methodsCalculates crystal field coefficients and splittings for Er³⁺ in oxides, relevant for QIS. arxiv.org
Scattering Properties-Large total orbital momentum (L=5) introduces strong anisotropy. This compound.at
Magnetic Relaxation-Quantum Tunneling of Magnetization (QTM) linked to crystal field effects in SMMs. acs.org

Modeling of Spin Interactions and Magnetic Phase Transitions

Modeling spin interactions and magnetic phase transitions in this compound systems is vital for understanding their collective magnetic behavior and potential for quantum technologies. Spin flip-flop interactions, driven by magnetic dipole-dipole interactions between neighboring this compound ions, are a significant mechanism for relaxation in rare-earth-ion-doped crystals. researchgate.net These interactions can limit the electron-spin lifetime and contribute to decoherence, particularly in materials used for quantum memory applications. researchgate.nettum.de

Historically, the modeling of these flip-flop processes has often been macroscopic, characterized by an average rate that correlates with dopant concentration and average ion-ion distance. researchgate.net However, more recent advancements include microscopic models based on dipole-dipole interaction, which are capable of replicating complex decay patterns observed experimentally. researchgate.net In materials like Er³⁺:Y₂SiO₅, the dipolar interaction exhibits a strong dependence on the orientation of the external magnetic field due to the anisotropic g-factor of this compound, leading to a variation in the this compound flip-flop rate by as much as three orders of magnitude. researchgate.netarxiv.org

For this compound-doped silica glass fibers, models of spin dynamics incorporate various mechanisms, including spin flip-flop interactions, direct coupling to two-level systems, and Raman-type processes, to account for observed spin relaxation. arxiv.org Dipolar interactions are recognized as fundamental in nature, governing the behavior of a wide range of systems, including those exhibiting quantum magnetism. aps.org

Furthermore, in dense arrays of fermionic this compound atoms confined in a three-dimensional lattice, magnetization-conserving dipolar induced spin-exchange dynamics can be precisely controlled. This control is achieved by tuning the dipole orientation and manipulating the initial spin state within the large 20-spin hyperfine manifold of this compound. aps.org this compound's large spin also presents unique opportunities for quantum simulation, such as the implementation of a long-range Heisenberg XXZ model and precise control over spin-exchange dynamics. This compound.at

In terms of magnetic phase transitions, theoretical models play a crucial role. The magnetic properties of this compound gallium garnet (Er₃Ga₅O₁₂) under high magnetic fields have been investigated, with magnetization calculations providing insights into its behavior. researchgate.net The magnetic reorientation transition in this compound orthoferrite (ErFeO₃) has been accurately described by modified mean field theory, which highlights the key role of the magnetic anisotropy of the this compound subsystem in this phenomenon. scitation.org

Table 4: Modeling of Spin Interactions and Magnetic Phase Transitions in this compound Systems
Phenomenon / InteractionTheoretical Approach / ModelKey Findings / CharacteristicsReference
Spin Flip-Flop InteractionsMacroscopic & Microscopic ModelsRelaxation mechanism due to magnetic dipole-dipole interaction; limits electron-spin lifetime; rate depends on dopant concentration and magnetic field orientation (anisotropic g-factor). researchgate.nettum.dearxiv.orgarxiv.org
Dipolar Spin-Exchange Dynamics-Controllable in fermionic this compound arrays by tuning dipole orientation and initial spin state. aps.org
Quantum SimulationHeisenberg XXZ modelThis compound's large spin enables implementation of long-range models and control of spin-exchange dynamics. This compound.at
Magnetic Phase TransitionsQuantum Theory, Modified Mean Field TheoryMagnetization calculations for Er₃Ga₅O₁₂; anisotropy of this compound subsystem crucial for reorientation in ErFeO₃. researchgate.netscitation.org

Synthesis Methodologies for Erbium Based Materials

Advanced Material Growth Techniques

Melt-Quenching Method for Erbium-Doped Glasses

The melt-quenching method is a widely employed conventional technique for the preparation of this compound-doped glasses, offering advantages in terms of ease of use and the ability to produce flexible glass geometries. rroij.com This process typically involves melting high-purity chemical precursors, such as oxides of phosphorus (P₂O₅), magnesium (MgO), zinc (ZnO), and this compound (Er₂O₃), at elevated temperatures. For instance, some phosphate (B84403) glass systems are melted at 900°C for 30 minutes, rroij.com while other glass compositions might require temperatures up to 1400°C for one hour. polimi.it

Following the melting phase, the molten glass is rapidly quenched by casting it into pre-heated metal plates or brass molds. rroij.compolimi.it This rapid cooling helps to solidify the material into an amorphous state, which is characteristic of glasses. rroij.comscientific.net To alleviate internal stresses that can develop during the quenching process, the glass is subsequently annealed. This annealing step is typically performed at a temperature near the glass transition temperature (Tg) for a specified duration, such as 3 hours. polimi.it

The concentration of this compound in the glass matrix significantly influences the resulting physical and optical properties. For example, studies on this compound-doped zinc borotellurite glasses prepared by melt-quenching have shown that increasing this compound content leads to an increase in density, molar volume, and refractive index. scientific.net Similarly, in this compound-doped zinc borosilicate glass systems, density and molar volume can increase with this compound oxide concentration up to a certain point (e.g., 1.0 mol%), and oxygen packing density (OPD) may increase due to the formation of bridging oxygen. researchgate.net High concentrations of Er₂O₃, up to 5.25 mol%, have been successfully incorporated into phosphate bulk glasses using this method. polimi.it

Table 1: Influence of this compound Oxide Concentration on Glass Properties (Example from Zinc Borosilicate Glass) researchgate.net

Er₂O₃ Concentration (mol%)Density (g cm⁻³)Molar Volume (cm³ mol⁻¹)Oxygen Packing Density (OPD)
0.0(Data Varies)(Data Varies)(Data Varies)
0.5IncreasedDecreasedIncreased
1.0IncreasedDecreasedIncreased
2.0(Data Varies)(Data Varies)Increased
3.0(Data Varies)(Data Varies)Increased
4.0(Data Varies)(Data Varies)(Data Varies)

Note: Specific numerical data for all concentrations were not consistently available across sources, but trends are indicated.

Nanomaterial Fabrication and Structuring

The fabrication and structuring of this compound nanomaterials are critical for developing advanced optical components, particularly those requiring enhanced spectroscopic properties and overcoming limitations such as the poor solubility of rare earth elements in traditional glass matrices. arxiv.organr.fr

Various methods have been developed for the synthesis of this compound oxide nanoparticles (Er₂O₃ NPs), each offering distinct advantages in terms of control over size, morphology, and purity:

Microwave Irradiation Technique: This method has been successfully employed to synthesize crystalline this compound Tri-Oxide Nanoparticles (ETO-NPs). The process involves mixing precursors such as this compound (III) nitrate (B79036) pentahydrate and urea (B33335) with distilled water and AR grade Er₂O₃. This mixture is then formed into disk-shaped pellets and heated in a microwave generating furnace at 800°C for 30 minutes, leading to the reduction and formation of ETO-NPs with sizes typically ranging from 60 to 66 nm. pubtexto.com

Thermal Decomposition: this compound oxide nanocrystallites (nano Er₂O₃) can be prepared through the thermal decomposition of a transient complex. This complex is formed in situ from this compound (III) nitrate pentahydrate (Er(NO₃)₃·5H₂O) and glycine. The decomposition occurs at a relatively low temperature of approximately 250±10°C, yielding ultra-fine light pink powder of this compound oxide nanocrystallites with an average crystallite size of about 10 nm. researchgate.net

Pulsed Laser Ablation in Liquid (PLAL): A "green" and environmentally friendly technique, PLAL synthesizes this compound and this compound oxide nanoparticles (Er-NPs) in deionized water. By varying the laser fluence (e.g., from 2.5 to 20.9 J/cm²), the size of the synthesized Er-NPs can be controlled, with larger sizes correlating with higher laser fluence. Er-NPs with diameters less than 100 nm are primarily composed of Er₂O₃, while larger nanoparticles exhibit an oxidized Er₂O₃ matrix containing a significant amount of excess this compound, forming a graded Er/Er₂O₃ core-shell structure. acs.org

Ultrasonic Approach: This method utilizes ultrasound (20 kHz, 29 W·cm⁻²) in an aqueous solution, often in the presence of multiwalled carbon nanotubes as a template material. This approach can yield different forms of this compound oxide nanoparticles, including this compound carboxioxide nanoparticles deposited on carbon nanotubes, as well as hexagonal and spherical Er₂O₃ nanoparticles in bulk. Each type of ultrasonically formed nanoparticle exhibits Er³⁺ photoluminescence from its crystal lattice, with hexagonal nanoparticles showing long-lived (µs) photoluminescence and enabling higher energy transitions not observed in spherical nanoparticles. nih.gov

Thermal Decomposition of Salts in Polyhydric Alcohols: This non-aqueous synthesis method allows for the production of impurity-free oxide nanoparticles at temperatures not exceeding 250°C. A key advantage of this technique is its ability to maintain the original size of the nanoparticles without agglomeration. optica.org

Nanostructuring glass matrices for this compound-doped optical fibers is a significant area of research aimed at enhancing the performance of optical fiber amplifiers and lasers. This approach addresses challenges such as the limited solubility of rare-earth ions in silica (B1680970) and the need for broader spectral bandwidths for Wavelength Division Multiplexing (WDM) applications. arxiv.organr.fr

Key strategies for nanostructuring include:

Incorporation of Rare-Earth-Doped Nanoparticles: This involves embedding pre-synthesized nanoparticles containing this compound into the glass matrix. Alternatively, nanoporous glass doped with rare-earth ions can be utilized. anr.fr

Modified Chemical Vapor Deposition (MCVD) with Nanoparticle Integration: In the conventional MCVD process, gaseous chlorides (e.g., SiCl₄, GeCl₄, POCl₃) are oxidized and deposited on the inner wall of a rotating silica tube. The introduction of specific elements, such as calcium, can induce phase separation within the silica-based glass, leading to the formation of nanostructures approximately 50 nm in diameter. These nanostructures, rich in calcium and phosphorus, act as preferential sites for this compound ions. arxiv.org

Solution Doping with Ceramic Nanocrystals: A modification to the solution doping approach involves replacing inorganic salts with pre-formed ceramic nanocrystals, such as this compound-doped yttrium-aluminum garnet nanocrystals. This technique, when combined with MCVD, has been shown to improve the homogeneity of the collapsed preforms and reduce basic optical attenuation in the resulting optical fibers. researchgate.net

Sol-Gel Process for Nanostructured Cores: The sol-gel method has been developed to elaborate nanostructured optical fibers. For example, an this compound-yttthis compound co-doped silica-zirconia optical fiber can be fabricated with a core containing zirconia nanocrystals dispersed within an amorphous silica matrix. These nanocrystals contribute to an increased refractive index in the core, facilitating light guidance without compromising the waveguiding properties of the fiber. aip.org

Mosaic of Spatially Separated Active Regions: A novel approach involves creating a fiber core composed of multiple nanorods of subwavelength dimensions, each made of a different type of glass. These nanorods can be individually doped, for instance, with Yb³⁺ ions or co-doped with Yb³⁺ and Er³⁺ ions, forming a mosaic of spatially separated active regions within the fiber core. This nanostructuring enables simultaneous laser generation at distinct emission bands, such as 1040 nm (Yb³⁺) and 1534 nm (Er³⁺) in phosphate glass fiber lasers. spiedigitallibrary.org

The development of this compound-doped heavy-metal-oxide (HMO) glass fiber lasers is a significant area of research, particularly for applications in the mid-infrared (MIR) spectral range (2.5 - 20 µm). ulaval.caaip.org This spectral window is crucial for various fields, including environmental sensing, military applications, and medical diagnostics, due to the presence of fundamental vibrational modes of biological and organic compounds. ulaval.ca

HMO glasses, such as tellurite (B1196480), germanate, and bismuthate glasses, are attractive host materials for MIR lasers because of their relatively low phonon energy, high thermal and chemical stability, and extended infrared transmission, which can reach up to 8 µm. aip.orgoptica.orgcityu.edu.hksci-hub.se While fluoride (B91410) glasses have historically been the primary fiber gain material for MIR emission up to 4 µm, HMO glasses are gaining increasing attention due to ongoing advancements in their fabrication. aip.org

This compound-doped HMO glasses are specifically being investigated for 2.7 µm laser applications, which correspond to the ⁴I₁₁/₂ → ⁴I₁₃/₂ transition of Er³⁺ ions. optica.orgsci-hub.se Researchers have achieved high doping concentrations of this compound ions in these glasses; for example, up to 19 mol% Er₂O₃ has been successfully incorporated into fluorotellurite glass systems. optica.org

The efficient mid-infrared emission observed in these heavily this compound-doped glasses under 980 nm excitation is attributed to several factors:

Cross-Relaxation (CR) Processes: Efficient energy transfer mechanisms, such as ⁴I₁₃/₂ → ⁴I₁₅/₂ (Er³⁺): ⁴I₁₃/₂ → ⁴I₉/₂ (Er³⁺), are promoted by high this compound concentrations. optica.org

Low Hydroxyl Content: Minimizing hydroxyl (OH⁻) groups in the glass is crucial, as they can act as effective quenchers of infrared radiation. polimi.itoptica.org

Low Phonon Energy: The inherent low phonon energy of HMO glasses reduces non-radiative relaxation pathways, enhancing luminescence efficiency. aip.orgoptica.org

Detailed research findings include the calculation of stimulated emission cross-sections. For instance, in a specific fluorotellurite glass (47.6TeO₂ + 38.1BaF₂ + 4.8Na₂CO₃ + 9.5Er₂O₃), the stimulated emission cross-section at 2.7 µm was determined to be 1.94 × 10⁻²⁰ cm². optica.org

Despite the promising properties, challenges remain in the development of HMO fiber lasers, including ensuring consistent hydrogen diffusion into the glass and achieving sufficiently high rare earth doping levels without significant quenching effects. aip.org However, ongoing efforts in precursor purification and contamination reduction during fabrication are leading to significant breakthroughs, pushing MIR lasing capabilities beyond 5 µm. aip.org Research in this field encompasses the entire development pipeline, from the synthesis of the glass material to its integration into functional fiber laser systems. ulaval.ca

Table 2: Key Properties of this compound-Doped Fluorotellurite Glass for 2.7 µm Laser Applications optica.org

Glass Composition (mol%)Er³⁺ Doping Concentration (mol%)Excitation Wavelength (nm)Emission Wavelength (µm)Stimulated Emission Cross Section (cm²)
47.6TeO₂ + 38.1BaF₂ + 4.8Na₂CO₃ + 9.5Er₂O₃9.59802.71.94 × 10⁻²⁰

Advanced Spectroscopic Characterization of Erbium Systems

Defect Characterization Techniques

Deep Level Transient Spectroscopy (DLTS) for Implantation-Induced Defects

Deep Level Transient Spectroscopy (DLTS) is a highly sensitive analytical technique employed to characterize electrically active defects (traps) in semiconductors. In the context of Erbium (Er) implantation into silicon (Si), DLTS plays a crucial role in identifying the energy levels, capture cross-sections, and concentrations of defects induced by the implantation process. Understanding these defects is paramount, as they can significantly influence the electrical and optical properties of the Er-doped silicon, including its characteristic 1.54 µm luminescence. cqc2t.orgaip.orgunimelb.edu.au

Ion implantation, particularly with heavy ions like this compound, creates dense collision cascades within the silicon lattice. This process introduces various forms of lattice damage, ranging from simple point defects, such as Frenkel pairs (vacancy-interstitial pairs), to more complex defect clusters and extended defects. cqc2t.orgaip.orgunimelb.edu.au These defects are electrically active, meaning they can trap charge carriers (electrons or holes), thereby affecting device performance. unimelb.edu.au

Detailed Research Findings:

DLTS studies on Er-implanted silicon have consistently shown that this compound doping introduces donor states within the silicon bandgap. aip.orgaip.orgaip.org A variety of discrete deep-level states have been identified, which are either directly related to this compound or this compound-impurity complexes, or are general implantation-induced defects.

Key findings from DLTS investigations include:

Identification of Defect Levels: Multiple electron trap levels (measured from the conduction band edge, E_c) have been observed in n-type silicon after this compound implantation. Commonly reported levels include E(0.06), E(0.09), E(0.14), E(0.18), E(0.27), E(0.31), E(0.32), and E(0.48) eV. aip.orgaip.orgaip.org The presence of certain levels, such as E(0.18), has been noted to be dependent on the material's initial properties, appearing predominantly in float-zone (FZ) silicon, which typically has a lower oxygen concentration. aip.orgaip.org

Influence of Co-Impurities and Growth Conditions: Other studies have reported additional defect levels, such as E_c − 130 meV, E_c − 150 meV, E_c − 200 meV, E_c − 260 meV, E_c − 340 meV, E_c − 380 meV, E_c − 390 meV, and E_c − 510 meV. ucl.ac.uk These variations often correlate with the presence of co-impurities like oxygen, which can form this compound-oxygen complexes, or with different growth and implantation methodologies (e.g., molecular beam epitaxy, liquid phase epitaxy). ucl.ac.ukdoi.orgresearchgate.net

Annealing Behavior: Defects generated by heavy ion implantation, including this compound, exhibit greater thermal stability at higher annealing temperatures compared to defects induced by lighter ions or electron irradiation. cqc2t.orgaip.org This stability is attributed to enhanced defect interactions occurring within the dense collision cascades. Post-implantation annealing is crucial for reducing defect density and activating the implanted this compound ions, but it can also lead to the evolution of complex defect structures. aip.orgdoi.org

Advanced DLTS Techniques: The dense and interacting nature of defects induced by heavy ion implantation can result in broadened DLTS features, making precise characterization challenging. To overcome this, high-resolution techniques such as Laplace-DLTS are employed. Laplace-DLTS offers enhanced energy resolution, enabling the deconvolution of overlapping defect signals and the identification of subtle, additional defect states, including small electrically active extended defects. cqc2t.orgaip.orgcore.ac.uk

Data Table: Selected Deep Level Defects in this compound-Implanted Silicon

The following table summarizes some of the commonly reported deep level defects identified in this compound-implanted silicon using DLTS. These energy levels are typically measured from the conduction band edge (E_c) for electron traps.

Defect Level (E_c - E_t)Material/ContextAssociated Characteristics/NotesSource
0.06 eVn-type SiliconDonor state aip.orgaip.orgaip.org
0.09 eVn-type SiliconDonor state aip.orgaip.orgaip.org
0.14 eVn-type SiliconDonor state aip.orgaip.orgaip.org
0.18 eVn-type Silicon (FZ)Donor state, observed in float-zone material aip.orgaip.orgaip.org
0.27 eVn-type SiliconDonor state aip.orgaip.orgaip.org
0.31 eVn-type SiliconDonor state aip.orgaip.orgaip.org
0.32 eVn-type SiliconDonor state aip.orgaip.orgaip.org
0.48 eVn-type SiliconDonor state aip.orgaip.orgaip.org
0.13 eVp-type SiliconAssociated with Er-O complexes ucl.ac.uk
0.15 eVThis compound-doped SiliconSignificant donor level for optical activity ucl.ac.uk
0.20 eVImpurity-free SiliconDisappears with oxygen/impurities ucl.ac.uk
0.26 eVImpurity-free SiliconDisappears with oxygen/impurities ucl.ac.uk
0.34 eVImpurity-free SiliconDisappears with oxygen/impurities ucl.ac.uk
0.38 eVp-type SiliconAssociated with Er-O complexes ucl.ac.uk
0.39 eVThis compound-doped SiliconCorrelated with optically active this compound ucl.ac.uk
0.51 eVImpurity-free SiliconDisappears with oxygen/impurities ucl.ac.uk

Note: This table is intended to be interactive, allowing users to sort, filter, and expand on specific defect parameters if implemented in a digital format.

Research on Erbium in Quantum Technologies

Erbium as a Qubit and Quantum Information Carrier

This compound ions exhibit properties that make them suitable for serving as qubits, the fundamental building blocks of quantum information. Their electron and nuclear spin degrees of freedom can be interfaced with photons, enabling the encoding and transmission of quantum information.

Maintaining quantum coherence for extended periods is paramount for quantum information processing. Studies on this compound ions have demonstrated remarkable spin coherence and dephasing times, particularly when embedded in specific host materials and under controlled conditions. For instance, an electron spin coherence time of approximately 10 µs at 5 K has been measured for this compound implanted in silicon wikipedia.org. The spin echo decay profile in such systems often displays strong modulation due to super-hyperfine interaction with silicon (29Si) nuclei wikipedia.org.

Significant advancements have been made in extending these coherence times. A record optical coherence time of 4.4 ms (B15284909) has been achieved for Er3+ ions in yttrium orthosilicate (B98303) (YSO) at 1.5 µm by applying a 7T magnetic field americanelements.com. Furthermore, for the isotope 167-Er:YSO, a 1.3-second coherence time was recorded for a hyperfine transition at 7T and 1.4 K, representing an improvement of several orders of magnitude over previous measurements for spin transitions in this compound-doped solids americanelements.com. This duration is considered sufficient for achieving maximal entanglement rates in quantum repeater networks spanning distances of 1000 km or more americanelements.com. In another study, nuclear spin coherence times in this compound-doped crystals have been shown to reach 9 ms at around 5 K, which is approximately two orders of magnitude longer than the electron spin coherence chembase.cn. Homogeneous linewidths of less than 10 kHz have been observed in this compound-implanted silicon up to a temperature of 8 K, a temperature range conveniently accessible with dry cryocoolers americanelements.com.

Table 1: Reported Spin and Optical Coherence Times for this compound Ions

Host MaterialThis compound IsotopeTemperatureMagnetic FieldCoherence TypeCoherence TimeSource
Silicon (Si)Er (ensemble)5 KN/AElectron Spin~10 µs wikipedia.org
Yttrium Orthosilicate (YSO)Er3+ (ensemble)N/A7TOptical4.4 ms americanelements.com
Yttrium Orthosilicate (YSO)167-Er:YSO1.4 K7THyperfine Spin1.3 s americanelements.com
Yttrium Orthosilicate (YSO)Er3+ (ensemble)~5 KN/ANuclear Spin9 ms chembase.cn
Silicon (Si)Er (ensemble)Up to 8 KN/AOptical (Homogeneous Linewidth)<10 kHz americanelements.com
Calcium Tungstate (CaWO4)Er3+ (trace)10 mK70 mTElectron Spin23 ms nih.gov

This compound ions serve as promising optically addressable spin-centers for solid-state qubits due to their unique optical transitions. The 4f-4f transition of the trivalent this compound ion (Er3+) emits light at approximately 1.5 µm, which falls within the telecom C-band, a wavelength region characterized by minimal loss in optical fibers wikipedia.orgamericanelements.comamericanelements.comnih.govwikipedia.orgwikidata.orgfishersci.cafishersci.sewikipedia.orgwikipedia.orgwikidata.orgnih.govfishersci.com. This compatibility with existing fiber-optic networks is a significant advantage for quantum communication.

Integrating this compound ions into nanophotonic silicon devices has been a key area of research to enhance their interaction with light. By coupling this compound ions to silicon nanocavities, researchers have boosted their emission rate by over two orders of magnitude, or even by a factor of 1000, enabling high-fidelity single-shot quantum non-demolition readout of the ion's spin wikipedia.orgwikidata.orgwikipedia.orgsigmaaldrich.comamericanelements.com. This approach allows for individual addressing of closely spaced this compound qubits in a crystal by utilizing the distinct wavelengths of light they absorb and emit wikipedia.orgwikipedia.org. Furthermore, the integration of this compound into silicon is compatible with established semiconductor manufacturing processes, including CMOS technology, which offers a scalable platform for quantum device fabrication wikipedia.orgamericanelements.comfishersci.seamericanelements.comcmdm.twfishersci.fi. Optical spin polarization and readout of this compound qubits have also been demonstrated, analogous to the energy level schemes found in diamond NV centers wikipedia.orgwikipedia.orgwikidata.orgamericanelements.com.

Quantum Memory and Quantum Repeater Applications

This compound's properties make it an excellent candidate for quantum memory and quantum repeater applications, which are essential for distributing quantum information over long distances.

This compound ions embedded in crystals are promising candidates for quantum information processing because of their optical transition at telecom bands and their large magnetic dipole sigmaaldrich.com. The development of hybrid quantum registers, combining this compound electron spin, intrinsic nuclear spin, and nearby nuclear spins in the host crystal, aims to achieve fast control, high-fidelity readout, and long memory times wikipedia.orgsigmaaldrich.com. Such registers are crucial for quantum applications, including quantum computing and quantum communication sigmaaldrich.com.

The atomic frequency comb (AFC) protocol has been experimentally demonstrated for quantum memory in an ensemble of this compound atoms doped into an optical fiber, enabling the reversible mapping of quantum states encoded in the polarization degree of a telecom-wavelength photon chemspider.com. Recent advancements have also shown quantum teleportation from a telecom-wavelength photonic qubit to a solid-state quantum memory based on this compound-ion ensembles, a critical step towards realizing a quantum internet haz-map.comloradchemical.com.

Interfacing quantum registers with microwave photons is vital for hybrid quantum systems, particularly for connecting superconducting qubits (which operate in the microwave regime) with long-distance optical networks. This compound-doped crystals are well-suited as microwave quantum memories for superconducting circuits, with the added benefit of access to the optical telecom C-band chembase.cnwikipedia.orgamericanelements.comamericanelements.com.

Strong coupling has been observed between superconducting resonators and ensembles of this compound ions in various host materials like Y2SiO5 (YSO) and YAlO3 wikipedia.orgchembase.cnwikipedia.orgamericanelements.comamericanelements.comnih.govereztech.com. This strong coupling allows for the reversible coherent storage of microwave photons within spin ensembles chembase.cn. Furthermore, microwave-to-optical transduction has been demonstrated using an ensemble of this compound ions simultaneously coupled to a superconducting microwave resonator and a nanophotonic optical resonator. The coherent atomic transitions of the ions mediate the frequency conversion from microwave photons to optical photons, with observed device conversion efficiency approaching 10^-7 nih.govereztech.com. Projects are underway to realize this compound ion quantum registers operated with a single microwave photon detector, based on superconducting transmon qubits, which could enable advanced quantum applications and long-distance spin-spin entanglement sigmaaldrich.com.

Integration of this compound in Quantum Networks

The integration of this compound in quantum networks is a key area of focus due to its unique optical properties that align with existing telecommunications infrastructure. This compound atoms in silicon are considered prime candidates for the development of future quantum networks americanelements.comamericanelements.comcmdm.twfishersci.fi.

The ability of this compound to emit and absorb photons at the 1.5 µm telecommunications wavelength is a significant advantage, as these photons can travel long distances with minimal attenuation in standard optical fibers wikipedia.orgamericanelements.comamericanelements.comnih.govwikipedia.orgwikidata.orgfishersci.cafishersci.sewikipedia.orgwikipedia.orgwikidata.orgsigmaaldrich.comamericanelements.comcmdm.twchemspider.comhaz-map.comloradchemical.comamericanelements.com. This compatibility facilitates the establishment of secure communication channels and enables distributed quantum computing and sensing americanelements.comamericanelements.comcmdm.twfishersci.finih.govereztech.com. The scalability of this compound-based quantum devices is further enhanced by their compatibility with silicon photonics and CMOS fabrication technologies wikipedia.orgamericanelements.comwikipedia.orgfishersci.sewikipedia.orgwikidata.orgsigmaaldrich.comamericanelements.comcmdm.twfishersci.fi.

Quantum repeaters, essential for extending the range of quantum communication, are actively being developed using this compound ions wikidata.orgsigmaaldrich.comfishersci.fi. Researchers have successfully demonstrated that a photon emitted by a single this compound ion can remain entangled with that ion after traveling 15 km in a fiber-optic system, marking a crucial step towards long-distance quantum communication wikidata.org. The goal is to create a quantum internet where quantum information can be exchanged via fiber-optic networks with provable privacy and security.

This compound Atoms in Crystalline Silicon for Quantum Networks

This compound atoms embedded in crystalline silicon are considered a prime candidate for the development of future quantum networks and a quantum internet mpg.demcqst.dephotonworld.deoptica-opn.orgthemunicheye.com. These systems offer significant advantages, including the ability to operate at standard telecommunications wavelengths (around 1536 nm), which is crucial for long-distance information exchange via fiber-optic networks due to low signal loss mcqst.dephotonworld.deoptica-opn.orgthemunicheye.com. Furthermore, this compound-doped silicon is compatible with conventional chip-manufacturing techniques, facilitating scalable production of quantum network nodes optica-opn.orgthemunicheye.com.

Researchers at the Max Planck Institute of Quantum Optics (MPQ) and the Technical University of Munich (TUM) have made significant strides by exciting individual this compound atoms in crystalline silicon to emit single photons mpg.demcqst.dephotonworld.dethemunicheye.com. This process is essential for creating qubits, the elementary carriers of quantum information, that can be connected by light to form a quantum network mcqst.dephotonworld.dethemunicheye.com. The excellent optical properties of this compound atoms in silicon can be maintained at relatively higher temperatures, up to 8 Kelvin, which is achievable with established and cost-effective liquid-helium refrigeration systems mpg.demcqst.deoptica-opn.orgthemunicheye.com.

A key challenge in utilizing this compound in silicon has been ensuring the reproducible insertion of this compound atoms into specific sites within the silicon's crystalline unit cell without clustering optica-opn.org. This issue was addressed by using purer silicon and restricting annealing temperatures, which helped improve the optical output by narrowing optical lines and maintaining quantum coherence optica-opn.org. To stimulate controlled emission of individual light particles, researchers have employed silicon-based optical resonators with nanometer-sized holes, exciting the atoms with laser light through an optical fiber themunicheye.com.

Opto-electronic Approaches to Single this compound Ion Detection in Silicon

The detection of electron spins associated with single defects in solid-state materials is a critical operation for various quantum information and measurement applications arxiv.orgresearchgate.net. While electrical readout (e.g., using single-electron transistors for phosphorus in silicon) and optical readout (e.g., for nitrogen-vacancy centers in diamond) have been demonstrated, they face limitations such as thermal broadening and poor photon collection efficiency, respectively arxiv.orgresearchgate.net.

A hybrid opto-electronic approach offers a promising solution. This method involves using optical excitation to change the charge state of a defect center in a silicon-based single-electron transistor, conditional on its spin state, and then detecting this change electrically arxiv.orgresearchgate.net. This strategy leverages the high spectral resolution of optical frequency addressing to overcome thermal broadening and avoids the difficulties associated with efficient photon collection arxiv.orgresearchgate.net.

Professor Chunming Yin and his team have achieved a significant breakthrough in this area by realizing fast photoionization detection of individual this compound ions (Er³⁺) in silicon nano-transistors ustc.edu.cnoup.com. Their work, published in "National Science Review," demonstrated that each ionization event could be detected with a time resolution of less than 100 nanoseconds by employing radiofrequency (RF) reflectometry ustc.edu.cnoup.com. This high-bandwidth and sensitive technique allowed for the first-time measurement of the optically excited state lifetime of a single Er³⁺ ion in a silicon nano-transistor, recorded at 0.49 ± 0.04 µs oup.com. This efficient approach for detecting charge state changes induced by this compound excitation and relaxation is attractive for large-scale integrated optical quantum systems, especially with the potential for multi-channel RF reflectometry using frequency multiplexing techniques oup.com.

Engineering this compound-Implanted Lithium Niobate Films for Quantum Applications

Lithium niobate on insulator (LNOI) is a highly promising photonic material for on-chip integrated photonic circuits due to its excellent electro-optic properties and second-order nonlinearity optica.orgdiva-portal.org. The integration of rare-earth ion emitters (RIEs), such as this compound ions (Er³⁺), into LNOI is particularly attractive for quantum optics applications and on-chip light generation and amplification, especially at telecom wavelengths (around 1550 nm) optica.orgdiva-portal.orgfigshare.comaip.org.

While the "smart-cut" technique can be used for this compound integration, it requires high temperatures (around 1100 °C), approaching the Curie temperature of lithium niobate optica.orgdiva-portal.org. Ion implantation offers an alternative, enabling the incorporation of RIEs into the lithium niobate (LN) crystal structure at lower temperatures with high spatial precision within complex photonic integrated circuits optica.orgdiva-portal.orgfigshare.com.

Extensive studies have been conducted on the role of implantation and post-implantation processing in minimizing defects induced by implantation in x-cut thin-film LN figshare.comaip.org. Researchers have demonstrated a cutting-edge ensemble optical linewidth of 140 GHz for this compound in x-cut LN at 77 K, which is the narrowest reported compared to values for bulk-doped and implanted LN crystals at lower temperatures (around 3 K) figshare.comaip.org. This highlights the potential for higher-temperature operation devices. Furthermore, the photoluminescence (PL) of this compound has been shown to be highly polarized perpendicular to the LN c-axis, a characteristic that, combined with ion implantation engineering, presents an opportunity to produce highly luminescent this compound-doped LN photonic integrated devices for quantum and nanophotonic applications at telecom wavelengths figshare.comaip.org.

Recent optical coherence studies on this compound ions doped in thin-film lithium niobate, conducted by patterning photonic crystal resonators, have shown significant progress. By leveraging the combination of long coherence and strong Purcell enhancement in the cavity, the measured coherence time with photon echo approached 80% of the radiative limit, representing a 50-fold improvement compared to the waveguide case osti.gov. These results indicate promising prospects for utilizing rare-earth-doped materials as quantum repeaters and sources of indistinguishable photons osti.gov.

Manipulating this compound Electrons for Quantum Control

Controlling the quantum states of this compound electrons is crucial for developing advanced quantum technologies, particularly for memory and communication applications.

Core Electron Manipulation using Ultrasonic Waves for Light Interaction

A traditional challenge in quantum optics involving this compound is the difficulty in controlling its inner (core) electrons. These electrons are shielded by outer valence electrons, making it hard to directly access or manipulate their properties and behaviors group.nttjst.go.jpazonano.com. This shielding effect has historically necessitated high-energy inputs for modulating the core electrons, hindering the development of efficient quantum devices group.nttjst.go.jp.

However, a significant breakthrough has been achieved by NTT and Nihon University, who successfully manipulated the core electrons of this compound using gigahertz ultrasonic waves group.nttjst.go.jpazonano.comazoquantum.com. This innovative approach allows for rapid changes in this compound's ability to interact with light group.ntt. It overcomes previous challenges related to how quickly electrons lose energy and facilitates efficient energy transfer between light and sound across a range of frequencies, all while using a low amount of electrical power to generate the ultrasonic waves group.ntt.

This research led to the creation of a hybrid state combining photoexcited electrons (electrons that gain energy when a material absorbs photons from light) and gigahertz ultrasonic waves, which exhibit an exceptionally long lifetime of a few milliseconds group.nttjst.go.jpazonano.com. This hybrid state enables the control of rare-earth electrons with high coherence through low-voltage ultrasonic excitation jst.go.jp. The modulation speed achieved is faster than the lifetime of the excited electrons, allowing for modulation at frequencies beyond the resonance linewidth, thereby creating this unique hybrid state where electrons and fast sound waves interact jst.go.jpazonano.comazoquantum.com.

Hybrid Quantum States in this compound for Quantum Optical Memory Devices

The creation of hybrid quantum states in this compound, particularly those combining photoexcited electrons and gigahertz ultrasonic waves, holds immense potential for ushering in a new era of quantum optical memory devices group.nttjst.go.jpazonano.com. This breakthrough promises substantial improvements in both the efficiency and performance of such devices group.ntt.

This hybrid state facilitates the efficient conversion of energy between light and acoustic waves across a wide range of frequency bands azonano.comazoquantum.com. Furthermore, it provides the capability to manipulate both the number and phases of excited electrons using acoustic waves azonano.comazoquantum.com. This compound's inner-shell electrons are particularly valuable for quantum optical memory due to their high quantum coherence, which stems from their insensitivity to external disturbances because they are shielded by outer-shell electrons jst.go.jpazonano.com.

The potential applications of these advancements are far-reaching, notably in quantum computing, where more effective quantum optical memory devices could enable the tackling of complex problems beyond the reach of current classical computers, driving progress in scientific research and cryptography group.ntt. In quantum communication, these advancements could strengthen quantum communication systems, including quantum cryptography, offering unparalleled security for sensitive data transmission across global networks group.ntt.

Moving forward, NTT and its collaborators aim to enhance the controllability of this hybrid state. Future plans include using materials where this compound is doped only on the topmost surface or introducing structures that allow optical access exclusively to the this compound on the topmost surface azonano.com. Beyond these hybrid states, this compound ions in crystalline hosts, such as YSO (yttrium orthosilicate) crystals, are also considered promising platforms for telecom quantum memories arxiv.org. Research has demonstrated the storage of telecom photonic qubits encoded in polarization, frequency, and time-bin bases, utilizing the atomic frequency comb protocol, and achieving improved storage efficiency under practical experimental conditions arxiv.org.

Erbium in Advanced Photonics and Optoelectronic Devices

Optoelectronic and Display Applications

Erbium's distinctive luminescent properties are harnessed across a spectrum of optoelectronic and display applications, driving innovation in areas from integrated circuits to advanced display technologies.

This compound-Doped Thin Films for Optoelectronic Devices

This compound-doped thin films are of considerable interest in integrated optoelectronic technology due to the Er³⁺ intra-4f emission at 1.54 µm, a standard telecommunication wavelength aip.org. These films can be utilized to fabricate planar optical amplifiers or lasers that can be integrated onto a single chip with other devices aip.org. Various host materials have been explored for this compound doping in thin film form, including dielectric thin films (e.g., Al₂O₃, Y₂O₃, LiNbO₃), oxide glasses (phosphosilicate, borosilicate, soda-lime glasses), and amorphous and crystalline silicon aip.org.

Research into this compound-doped sodium silicate (B1173343) thin films, prepared via the sol-gel method, has shown that increasing the this compound concentration (e.g., 0.0, 1, 2 mol% Er) affects their structural and optical properties. For instance, an increase in the Er ratio leads to a decrease in both transmission and the energy band gap (from 3.6 to 3.34 eV) of the films, while the absorption peak increases bohrium.comresearchgate.net. These films exhibit optical transmittance ranging from 85% to 55% in the visible and near-infrared (NIR) regions, demonstrating advantageous optical characteristics for optoelectronic and photonic applications bohrium.comresearchgate.net.

Ion implantation is a widely used technique for doping materials with this compound, particularly for thin films, as the ion range typically corresponds to micron dimensions aip.orgThis compound.nl. Post-implantation annealing, often above 500 °C, is crucial for annihilating implantation-induced defects and significantly increasing photoluminescence (PL) intensity and lifetime This compound.nl. For instance, in soda-lime-silicate glass, an optimal Er peak concentration of approximately 0.4 at.% yields a luminescence lifetime of 6 ms (B15284909), with higher concentrations leading to quenching due to Er-Er interactions This compound.nl.

This compound doping in amorphous carbon-based thin films (a-C:H(Er)) has also been demonstrated, offering compatibility with CMOS fabrication technology due to low-temperature processing mdpi.com. These films exhibit room-temperature photoluminescence at 1.54 µm, with the host material sensitizing the Er emission through a fast energy transfer mechanism mdpi.com.

Table 1: Optical Properties of this compound-Doped Sodium Silicate Thin Films (Thermally Treated at 250 °C) bohrium.comresearchgate.net

Er Concentration (mol%)Energy Band Gap (eV)Optical Transmittance (Visible-NIR)
0.03.685%
1--
23.3455%

This compound Oxide Nanoparticles in Display Technologies

This compound oxide (Er₂O₃) nanoparticles are recognized for their excellent electrical, optical, and photoluminescence properties, making them suitable for various applications, including display purposes such as monitors azonano.comnih.govresearchgate.net. These nanoparticles typically appear as a pink powder azonano.com. Their unique properties, such as strong absorption and emission in the infrared region, make them ideal for use in optical amplifiers, laser materials, and other photonic devices datahorizzonresearch.com. The increasing demand for advanced electronic devices and the rapid development of the telecommunications sector are driving the adoption of this compound oxide nanoparticles in these segments datahorizzonresearch.com.

Table 2: Key Properties of this compound Oxide Nanoparticles azonano.comereztech.com

PropertyValue
Chemical SymbolEr₂O₃
CAS No.12061-16-4
Density8.64 g/cm³
Molar Mass382.56 g/mol
Melting Point2,344 °C
Boiling Point3,290 °C
AppearancePink powder
SolubilityInsoluble in water, moderately soluble in strong mineral acids

Up-Conversion Materials Research

Up-conversion is a process where low-energy photons (e.g., infrared) are converted into higher-energy photons (e.g., visible light) through multi-photon absorption and energy transfer aip.org. This compound-doped materials are extensively researched for their up-conversion capabilities, which hold significant potential for enhancing the efficiency of solar cells by utilizing otherwise unused sub-band-gap photons datahorizzonresearch.comaip.org. This process can improve the utilization of the solar spectrum by converting infrared light to visible light datahorizzonresearch.com.

Research findings highlight the development of smart luminescent materials based on this compound up-conversion for emerging applications such as noncontact nanothermometry, information security, and anticounterfeiting acs.org. A novel mechanistic design has demonstrated ultrasensitive thermally activated up-conversion in an this compound sublattice core–shell nanostructure, achieving thermal sensitivity up to 5.27% K⁻¹ acs.org. This is significantly higher than conventional methods, primarily due to the use of non-thermally coupled red and green emissions acs.org.

Specific materials like hexagonal sodium yttrium fluoride (B91410) (β-NaYF₄) doped with trivalent this compound (Er³⁺), particularly β-NaEr₀.₂Y₀.₈F₄, have shown high quantum yields for up-conversion of near-infrared photons at relatively low excitation intensities aip.org. A quantum yield of 4.3% was measured at a monochromatic irradiance of 1370 W m⁻² and an excitation wavelength of 1523 nm aip.org. The up-conversion mechanisms involve sequential two-photon absorption, primarily in the glass phase, and energy transfer up-conversion, originating exclusively in the crystalline phase researchgate.net. The energy levels involved in up-conversion include the ⁴I₁₁/₂ state, which is populated by two-photon processes, leading to a maximum achievable up-conversion quantum yield of 50% aip.org.

Material Platforms for this compound-Doped Photonic Structures

The integration of this compound into various material platforms is crucial for developing advanced photonic structures, overcoming inherent limitations of traditional materials and enabling novel device functionalities.

This compound-Doped Silicon and Germanium Nanocrystals

Silicon, despite being the material of choice for electronics, has historically been considered unsuitable for photonic applications due to its indirect energy band gap, which results in inefficient light emission amazon.comresearchgate.net. However, quantum confinement in silicon nanostructures and rare-earth doping in crystalline silicon have garnered significant attention as approaches to overcome this limitation amazon.comresearchgate.net. The combination of these two approaches, particularly with this compound, leads to a strong and efficient enhancement of this compound emission in silicon nanocrystals (Si-nc) amazon.comresearchgate.net.

This compound-doped silicon nanocrystals are highly promising for optical amplification and lasing, with their luminescent emission wavelength at 1.54 µm corresponding to the minimum attenuation in long-haul optical communication amazon.comresearchgate.net. Silicon nanocrystals act as sensitizers for Er ions, and their quantum confinement results in bandgap widening, significantly enhancing Er excitation efficiency and luminescence researchgate.net. Studies have shown that energy from excitons confined in Si-nc (2–5 nm in size) can be efficiently transferred to Er³⁺ ions in the surrounding SiO₂ matrix, resulting in a strong photoluminescence line at 1.5 µm researchgate.net. Population inversion of Er³⁺ ion states can be achieved under strong optical pumping due to this energy transfer, making these structures promising for silicon-based optical amplifiers and lasers researchgate.net.

Similar research has explored this compound-doped germanium nanocrystals (Ge-nc). The energy transfer mechanism between Er ions and Ge nanocrystals has been exploited to achieve emission in the optical fiber communication wavelength range researchgate.net. These nanostructured building blocks are being developed for optoelectronic components, with Er³⁺ introduced into Si nanocrystals or Si/Ge nanowires to emit near-infrared light generated by energy transfer from the host semiconductor spie.org. The precise control over Er³⁺ concentrations can be achieved by adjusting the ratios of this compound precursor to Group IV oxide sol-gel precursors in condensed phase reactions spie.org.

This compound in Glass Matrices (Silicate, Tellurite (B1196480), Borotellurite)

Glass matrices serve as versatile host materials for this compound ions, offering tunable optical properties for a wide range of photonic applications.

This compound in Silicate Glass Matrices: this compound-doped silicate glasses are fundamental to optical communication systems, particularly for fiber amplifiers operating around 1.5 µm This compound.nl. Systematic studies have investigated the optical emission in Er-doped silica (B1680970) glass materials with different codopants. The stimulated emission cross-sections and wavelength dependence of emission have been analyzed, showing that codopants can broaden the Er amplifier spectrum and vary the peak wavelength of stimulated emission aip.org. The peak emission cross-section in Er-doped pure silica glass is 5.4 pm² at 1535 nm aip.org.

Research on this compound-doped sodium silicate in a sol-gel matrix, thermally treated at 250 °C, indicates that Er³⁺ activators demonstrate advantageous optical properties bohrium.comresearchgate.net. Optical transmittance ranges from 85% to 55% in the visible and near-infrared regions with increasing Er concentration bohrium.comresearchgate.net. Phase-separated alumina–silica glass-based Er³⁺-doped optical fibers have shown improved optical performance, including spectral broadening and flattening of the gain spectra in the C-band (1530–1560 nm) region, as well as an improved lifetime, making them useful for metro networks mdpi.com.

This compound in Tellurite Glass Matrices: Tellurite glasses are highly promising candidates for optical fiber laser and amplifier applications due to their excellent optical and chemical properties researchgate.netpsu.edulehigh.edu. They possess a high refractive index, low phonon energy, and a broad emission spectrum from this compound, which is almost twice as broad as that in silica psu.edulehigh.edu. The high refractive index of tellurite glass increases the local field correction at an activator site, leading to larger radiative transition probabilities and larger stimulated emission cross-sections over a broad bandwidth compared to other binary oxide glasses lehigh.edu.

Studies on this compound-doped tellurite glasses with compositions like 55TeO₂-2Bi₂O₃-35ZnO-5PbO-(3-x)Na₂O-xEr₂O₃ (where x ranges from 0 to 3.0 mol%) reveal that the refractive index of the glass increases with increasing Er³⁺ ion content, while the optical band gap energy decreases researchgate.netscientific.net.

Table 3: Optical Properties of this compound-Doped Tellurite Glasses (Composition: 55TeO₂-2Bi₂O₃-35ZnO-5PbO-(3-x)Na₂O-xEr₂O₃) researchgate.netscientific.net

Er₂O₃ Content (mol%)Refractive Index (n)Optical Band Gap Energy (eV)
0.0-3.333
0.5--
1.0--
1.5-3.326
2.0--
2.5-3.280
3.0--

Tellurite glass fibers have been shown to lase in the 1530–1610 nm range, demonstrating strong potential for optical applications psu.edulehigh.edu.

This compound in Borotellurite Glass Matrices: this compound-doped borotellurite glasses are also considered potential candidates for display and photonic device applications due to their thermal stability and favorable optical properties aip.orgdoi.org. These glasses typically exhibit good glass-forming ability, high refractive index, and a large transmittance window (350–2200 nm) doi.org. The transition from the first excited state (⁴I₁₃/₂) to the ground state (⁴I₁₅/₂) in Er³⁺ ions, emitting light at approximately 1530 nm, is particularly attractive for optical telecommunication technology doi.org. Additionally, Er³⁺ shows emission at 550 nm and 2700 nm, allowing for applications in electronic and medical areas, respectively doi.org. The glass transition temperature of alkali boro bismuth tellurite glasses can increase with increasing Er₂O₃ concentration up to 1 mol%, indicating increased rigidity of the glass network aip.org.

Magnetic Properties Research of Erbium and Its Compounds

Magnetization Studies of Erbium Single Crystals

Research into the magnetic properties of this compound often involves the study of its single crystals to understand intrinsic behaviors related to temperature, applied magnetic fields, and crystallographic orientation.

Temperature and Field Dependence of Magnetization

The magnetization of this compound single crystals has been extensively investigated in pulsed magnetic fields up to 250 kOe across a temperature range of 4.2 K to 85 K, along various crystallographic directions americanelements.comnih.gov. A notable observation is a distinct jump in magnetization along the hexagonal c-axis when subjected to strong magnetic fields americanelements.comnih.gov. Measurements of differential susceptibility have been crucial in determining the temperature dependencies of these critical fields americanelements.com. The low-temperature anomalies observed in this compound's magnetization are attributed to the crossing of ground and excited energy levels of the Er³⁺ ion under the influence of a magnetic field americanelements.com.

The transition of this compound to a collinear magnetic structure, when a magnetic field is applied parallel to the hexagonal axis, is characterized as a sudden first-order phase transition americanelements.com. For most isotherms, the magnetic moment of this compound single crystals demonstrates a linear relationship with the applied magnetic field, though this linearity deviates at very low temperatures, specifically at 4.2 K, 20.4 K, 25 K, and 50 K nih.gov. The magnetic entropy of this compound Bismuth (ErBi) increases with rising temperature, reaching a value of 18.3 J/K mol at 50 K. This value is less than the theoretical maximum of Rln16 (23.05 J/K mol), suggesting that the thermal population of the crystal field-split states in ErBi is not entirely complete at this temperature atamanchemicals.com.

Magnetic Anisotropy and Critical Fields

This compound's intricate magnetic structure renders it one of the least studied among heavy rare-earth metals americanelements.com. Neutron diffraction studies have revealed that below its magnetic ordering temperature of 85 K, the magnetic moments in this compound align parallel to the c-axis and are sinusoidally modulated americanelements.com. A deviation from this simple sinusoidal modulation of the z-component of the magnetic moment becomes apparent at 53.5 K americanelements.com.

The critical field (H_c) in this compound remains largely independent of temperature up to approximately 18 K. Beyond this, in the temperature range of 20 K to 24 K, H_c shows a change accompanied by a reduction in hysteresis americanelements.com. The low-temperature transition to a collinear magnetic structure in this compound, when a field is applied parallel to the hexagonal axis, is a first-order phase transition. This phenomenon is explained by a change in the ground state of this compound, associated with the inversion of ground and excited states americanelements.com.

In this compound Bismuth (ErBi), the magnetic anisotropy is observed to be weak. This characteristic may stem from a mixing effect where the anisotropic ground state of the Er³⁺ (4f¹¹) ion blends with the isotropic excited state through exchange interaction atamanchemicals.comspbu.ru. The angular magnetoresistance in ErBi exhibits a twofold symmetry when the magnetic field is rotated in the ab-plane and a fourfold symmetry when rotated in the ac-plane, with current flowing along the b-axis. This behavior is primarily determined by the anisotropic Fermi surface topology atamanchemicals.comspbu.ru. Furthermore, an anomaly in the magnetic anisotropy near 6 K has been predicted and experimentally observed in this compound Iron Garnet (ErIG) americanelements.com.

Table 1 presents crystal-field magnetic anisotropy parameters for dilute this compound in yttrium single crystals, derived from magnetization measurements. americanelements.com

Table 1: Crystal-Field Magnetic Anisotropy Parameters for Dilute this compound in Yttrium Single Crystals americanelements.com

Anisotropy ParameterValue (K)
A₂₀⟨r²⟩-122 ± 12
A₄₀⟨r⁴⟩+18.3 ± 1.8
A₆₀⟨r⁶⟩+11.7 ± 1.2
A₆₆⟨r⁶⟩-135 ± 13

Spin Reorientation Transitions and Magnetic Structures

Below 85 K, this compound exhibits a complex magnetic structure where magnetic moments are parallel to the c-axis and are sinusoidally modulated americanelements.com. At 53.5 K, deviations from this simple sinusoidal modulation of the z-component of the magnetic moment are observed americanelements.com. Magnetization jumps in strong fields along the hexagonal axis are attributed to the destruction of the conical magnetic structure and the subsequent emergence of a collinear magnetic structure americanelements.com. This transition to the collinear phase is a sudden first-order phase transition americanelements.com.

Spin reorientation (SR) transitions, characterized by the spontaneous rotation of ordered magnetic moments, are a key area of study in various magnetic materials, including canted antiferromagnets and ferrimagnets. In rare-earth orthoferrites (RFeO₃), these SR transitions are driven by magnetic f-d exchange interactions between the rare-earth and transition metal sublattices.

This compound Iron Orthoferrite (ErFeO₃) demonstrates spin reorientation of the Fe³⁺ magnetic phase and low-temperature magnetic ordering of the Er³⁺ ions. Below the Néel temperature and above the SR transition, the Fe³⁺ magnetic moments align antiferromagnetically along the c-axis, possessing a weak ferromagnetic component along the b-axis. Upon cooling below the SR transition, the Fe³⁺ moments rotate into an antiferromagnetic ordering state along the b-axis, accompanied by weak ferromagnetic alignment along the c-axis; this reorientation occurs within the bc plane. In ErFeO₃, the Er³⁺ moments align antiferromagnetically with a C_y mode below 4.5 K. The ordering of the Er³⁺ moments induces an additional C_x mode in the Fe³⁺ sublattice, causing a change from the G_yF_z mode to the C_xG_yF_z mode within the Pnma space-group setting.

In Er₂CuMnMn₄O₁₂, a complex interplay between numerous magnetic sublattices results in multiple spin-reorientation transitions. These transitions are driven by the competition between easy-axis single-ion anisotropy and the Dzyaloshinskii-Moriya interaction, both occurring within the manganese B-site sublattice. In ErFe₀.₅Cr₀.₅O₃, a second SR transition of the transition metal sublattice from Gz (Γ₂) to Gy (Γ₁) is observed at low temperatures (8 K). Below these temperatures, a metamagnetic transition occurs at an external magnetic field of approximately 7 kOe.

Magnetic Properties of this compound-Doped Materials

The incorporation of this compound into various material matrices significantly alters their magnetic properties, opening avenues for new applications.

Magnetic Properties of this compound-Substituted Garnets

Research has explored the magnetic properties of this compound-substituted yttrium iron garnets (Er:YIG), with the chemical formula Y₃₋ₓErₓFe₅O₁₂, as a function of varying this compound concentrations. It has been observed that the unit cell volume slightly increases with higher this compound concentration, as this compound atoms preferentially replace yttrium atoms in the dodecahedral sites of the YIG structure. Er:YIG compounds exhibit ferromagnetic behavior.

The magnetic properties of this compound garnets are also influenced by the substitution of other ions, such as aluminum (Al³⁺), gallium (Ga³⁺), and chromium (Cr³⁺) for iron (Fe³⁺) ions. Studies on scandium (Sc)-substituted this compound iron garnet single crystals (Er₃Fe₅₋₂Sc₂O₁₂) under high magnetic fields have shown distinct magnetic behaviors. Below the compensation temperature (71 K for z=0.10 and 52 K for z=0.30), the magnetic anisotropy is very weak for z=0.10 and more pronounced for z=0.30. The "easy" axis for both scandium concentrations remains, consistent with pure ErIG.

Emerging Research Directions and Future Perspectives

Integration of Erbium with Novel Material Platforms

The integration of this compound with various host materials is crucial for optimizing its optical and quantum properties for specific applications. The choice of host material significantly impacts device performance, particularly for compact on-chip light sources where high this compound ion concentration is required, despite the challenge of concentration quenching mdpi.com.

Key Material Platforms for this compound Integration:

Material PlatformAdvantages for this compound IntegrationNoteworthy Research Findings
Silicon Nitride (Si₃N₄) Ultra-low propagation loss; enables long waveguide amplifiers; compatible with wafer-scale ion implantation mdpi.comarxiv.orgeurekalert.orgphotonics.com.Fabrication of 0.5 m long on-chip waveguide amplifiers with over 145 mW output power; wafer-scale, foundry-compatible Er-doped photonic integrated circuits demonstrated with reduced ion beam energy (<500 keV) mdpi.comarxiv.org.
Lithium Niobate (LiNbO₃) / Thin Film Lithium Niobate (TFLN) Promising for integrated quantum and photonic applications; excellent optical properties sjtu.edu.cnaip.orgresearchgate.netsciengine.com.Demonstrated an ensemble optical linewidth of 140 GHz for Er emission at 77 K; highly polarized photoluminescence perpendicular to the c-axis aip.orgresearchgate.net.
Two-Dimensional (2D) Materials (e.g., WS₂) Offers atomic-like transitions; versatile van der Waals systems; mitigates emitter and host material constraints acs.orgarxiv.orgnih.gov.Achieved room-temperature photon emission at telecom wavelengths in this compound-implanted WS₂ flakes with narrow, long-lived photoluminescence lines acs.orgarxiv.orgnih.gov.
Silicon (Si) CMOS-compatible; almost spin-free material; isotopic purification eliminates nuclear spin bath mpg.dempg.deeuropa.eumpg.de.Successful integration of this compound atoms into crystalline silicon at well-defined lattice sites; enables integrated quantum networks using established semiconductor processes mpg.deeuropa.eumpg.de.
Yttrium Orthosilicate (B98303) (Y₂SiO₅) Used for quantum memories; enables control of single dopants; long coherence times europa.euotago.ac.nzaps.orgphysicsworld.com.Robust millisecond coherence times for this compound electron spins aps.orgarxiv.org.
Yttrium Oxide (Y₂O₃) Significant quantum memory platform; long-lived this compound spins despite host nuclear spins aps.orgarxiv.org.Achieved spin T₂ up to 1.46 ms (B15284909), and up to 7.1 ms after dynamical decoupling for ¹⁶⁷Er³⁺ aps.orgarxiv.org.

Recent advancements in silicon photonics have highlighted this compound's potential to address the lack of on-chip light sources due to silicon's indirect bandgap mdpi.com. This compound-doped silicon nitride (Si₃N₄) waveguides have shown ultra-low propagation loss, enabling the fabrication of long on-chip waveguide amplifiers with significant output power mdpi.comarxiv.org. Furthermore, the development of wafer-scale, foundry-compatible this compound-doped photonic integrated circuits has been achieved by reducing ion beam energy for implantation, making large-scale production more feasible arxiv.orgeurekalert.orgphotonics.com.

Thin film lithium niobate (TFLN) is another emerging platform, offering outstanding properties for integrated photonics and quantum technologies. Ion implantation is being leveraged to integrate this compound into LN, enabling telecom C-band photonic and quantum devices aip.orgresearchgate.net. Similarly, the exploration of 2D materials like tungsten disulfide (WS₂) as hosts for rare-earth ions is opening new avenues for solid-state quantum technologies, demonstrating room-temperature photon emission at telecom wavelengths acs.orgarxiv.orgnih.gov. The direct integration of this compound into silicon nanophotonic structures is also highly promising due to silicon's spin-free nature and compatibility with CMOS processing mpg.de.

Advanced Spectroscopic Probes for Real-Time Dynamics

Advanced spectroscopic techniques are vital for understanding and controlling the quantum states of this compound ions, particularly for achieving and maintaining long coherence times. This compound-doped solids are prime candidates for quantum memories in optical quantum networks due to their telecom-compatible photon emission aps.orgarxiv.org.

Key Spectroscopic Advancements and Coherence Times:

Host MaterialCoherence Time (T₂)Method/NotesReference
Y₂O₃ (¹⁶⁷Er³⁺)Up to 1.46 ms (Hahn echo) and 7.1 ms (dynamical decoupling)Pulsed electron spin resonance spectroscopy; mitigation of spectral diffusion and dipolar interactions aps.orgarxiv.org. aps.orgarxiv.org
Y₂SiO₅ (¹⁶⁷Er³⁺)380 µs (ground state spin transition); 1.48 ms (excited state spin transition)Microwave-addressed quantum memory; 28 times longer than previous zero-field measurements aps.org. aps.org
Lithium Niobate (LiNbO₃)Stark tuning greater than ion's linewidthLinear Stark tuning of single Er³⁺ ion emission frequency; coupling to silicon nanophotonic crystal cavity aps.org. aps.org

Researchers are focusing on enhancing coherence times, which are critical for quantum memory applications. This involves techniques like dynamical decoupling and customized sequences to mitigate spectral diffusion and dipolar interactions, achieving robust millisecond coherence times in materials like yttrium oxide aps.orgarxiv.org. Single-ion spectroscopy and spin control in novel material platforms, including silicon, are providing unique perspectives for integrated quantum networks europa.eu.

A significant breakthrough involves the manipulation of this compound's core electrons using gigahertz ultrasonic waves, enabling rapid changes in this compound's interaction with light. This approach, which uses low electrical power, holds potential for highly efficient quantum optical memory devices group.ntt. Furthermore, the demonstration of linear Stark tuning of single Er³⁺ ion emission frequency in lithium niobate crystals, coupled with silicon nanophotonic crystal cavities, represents a key step towards frequency-controlled quantum networks aps.org.

Quantum Information Science Beyond Current Paradigms

This compound ions are emerging as a leading platform for quantum information science, particularly for building quantum networks and developing quantum computing capabilities. Their optical transition at 1.5 µm makes them inherently compatible with existing fiber optic telecommunication networks, enabling long-distance quantum communication mpg.deresearchgate.netmpg.dephysicsworld.comiphy.ac.cnaip.orgoptics.orgresearchgate.netaps.org.

This compound's Role in Quantum Information Science:

Quantum Networks and Internet: this compound atoms embedded in crystalline silicon can serve as ideal building blocks for future quantum networks, allowing for secure and private information exchange over fiber-optic networks mpg.dempg.deoptics.org. The ability to integrate this compound into silicon using established semiconductor production methods makes this approach suitable for large-scale networks mpg.dempg.de.

Qubits and Quantum Memories: this compound ions offer a long excited-state lifetime, slow gain relaxation, low amplification nonlinearity and noise, and temperature stability, making them excellent candidates for quantum memories arxiv.orgaps.orgarxiv.orgiphy.ac.cnresearchgate.netnextgov.com. Robust millisecond coherence times have been demonstrated in various host materials, crucial for storing quantum information aps.orgarxiv.org.

Single-Photon Emitters: this compound dopants can be stimulated to emit single photons with properties ideal for quantum network construction and quantum-encrypted optical networking mpg.deaps.orgaip.orgoptics.orgaps.orgaps.org. Researchers have successfully coupled this compound ions to silicon nanocavities, boosting their emission rate significantly and demonstrating entanglement preservation over distances of 15 km aps.orgaps.org.

Frequency Multiplexing: The ability to frequency-multiplex many quantum bits in a single device has been demonstrated, with a world-record value of 350 frequency-multiplexed and Purcell-enhanced qubits achieved in YSO crystals europa.eu.

Novel Quantum Phenomena: Recent observations of a superradiant phase transition (SRPT) in crystals containing this compound, iron, and oxygen ions highlight new quantum phases that could have significant implications for future quantum computing, sensors, and communication technologies livescience.com.

Molecular Quantum Systems: Research is also exploring the design and synthesis of molecular quantum systems, including tetranuclear this compound clusters, for quantum computation, focusing on addressing and controlling multiple electron spins acs.org.

Multi-functional Materials Incorporating this compound for Synergistic Effects

This compound's unique optical properties, particularly its upconversion luminescence, are being leveraged to create multi-functional materials with synergistic effects in diverse applications, ranging from bioimaging to advanced sensing.

Applications of this compound in Multi-functional Materials:

Upconversion Nanoparticles (UCNPs) for Bioimaging and Therapy: this compound-doped UCNPs, often co-doped with yttthis compound (Yb³⁺) and thulium (Tm³⁺), can convert near-infrared (NIR) light into higher-energy ultraviolet (UV) or visible light through a non-linear process called upconversion nih.govnih.govrsc.orgacs.orgmdpi.com. This anti-Stokes phenomenon is highly appealing for deep tissue imaging due to lower light scattering at NIR wavelengths (e.g., 1550 nm compared to 980 nm) nih.gov. UCNPs exhibit properties like prolonged lifetimes, sharp emissions, broad anti-Stokes shifts, and insignificant photobleaching, making them attractive for bioimaging, biosensors, and cancer therapy acs.org.

Electrochemical Sensing: this compound oxide (Er₂O₃) combined with cobalt oxide (Co₃O₄) in nanoflower structures has shown promise for electrochemical sensing applications. For instance, Er₂O₃/Co₃O₄ nanoflowers have been successfully prepared for the electrochemical detection of 4-nitroaniline (B120555) in environmental samples, demonstrating high sensitivity and a low detection limit acs.org.

Magnetic Materials: this compound-nickel alloys (e.g., Er₃Ni) are utilized in magnetic materials, where this compound enhances magnetic properties. These alloys are also employed in electronics and sensors requiring magnetic or thermal stability, and in specialty coatings due to their durability samaterials.com.

Optical Amplifiers and Lasers: this compound remains the gain medium of choice for fiber-based amplifiers and lasers, offering stable and low-noise amplification in the 1.55 µm wavelength region, which is critical for optical communication spiedigitallibrary.orgarxiv.orgeurekalert.orgnanografi.com. The unique intra-4f shell structure of this compound enables long-lived excited states, providing an ideal gain medium for simultaneous amplification of multiple information-carrying channels with negligible crosstalk and high temperature stability eurekalert.org.

Scaling and Manufacturability of this compound-Based Quantum and Photonic Devices

The transition of this compound-based quantum and photonic technologies from laboratory demonstrations to widespread practical applications hinges on addressing challenges related to scaling and manufacturability. Significant progress has been made in developing fabrication processes that are compatible with industrial standards.

Advancements in Scaling and Manufacturability:

Aspect of ManufacturabilityKey Advancements and ChallengesReference
Wafer-Scale Ion Implantation Overcoming limitations of high implantation energies (up to 2 MeV) for thick waveguides by reducing energy to below 500 keV for 200 nm Si₃N₄ waveguides, enabling efficient wafer-scale implantation with industrial 300 mm implanters arxiv.org. arxiv.orgeurekalert.orgphotonics.com
CMOS Compatibility Direct integration of this compound into silicon nanophotonic structures, leveraging established semiconductor fabrication processes for robust and cost-effective devices mpg.dempg.deaip.orgmdpi.com. mpg.dempg.deaip.orgmdpi.com
Integrated Laser Fabrication Development of distributed Bragg reflector laser cavities using silicon nitride waveguides and grating features defined by wafer-scale immersion lithography, with this compound-doped aluminum oxide deposited as a final, silicon-compatible step mit.edu. mit.edu
Miniaturization of Lasers Successful miniaturization of powerful this compound-based fiber lasers onto silicon-nitride photonic chips, approaching the performance of fiber-based lasers while offering chip-scale integration epfl.ch. epfl.ch
Addressing Loss and Power Limitations Ion implantation applied to ultra-low-loss silicon nitride integrated photonic circuits to achieve low loss, high this compound concentration, and large mode-ion overlap, overcoming previous limitations in output power and gain eurekalert.orgphotonics.comesa.int. eurekalert.orgphotonics.comesa.int
Fully Integrated Devices Projects aimed at creating fully integrated devices, such as a pump laser and this compound-doped waveguide amplifier (EDWA) die in a single package, to facilitate market entry esa.int. esa.int

Historically, the fabrication of this compound-doped waveguide amplifiers (EDWAs) faced challenges such as high waveguide background loss, cooperative upconversion, and the difficulty of achieving meter-scale waveguide lengths in compact photonic chips eurekalert.orgphotonics.com. However, recent breakthroughs have addressed these issues. Researchers have successfully applied ion implantation, a wafer-scale process, to ultra-low-loss silicon nitride integrated photonic circuits, enabling high this compound concentrations with minimal cooperative upconversion eurekalert.orgphotonics.comesa.int. This has led to the realization of high-power on-chip this compound amplifiers and lasers with performance comparable to fiber-based counterparts arxiv.orgeurekalert.orgesa.int.

A crucial advancement for scalable production is the reduction of ion beam energy required for this compound implantation in thinner silicon nitride waveguides, making it compatible with standard industrial implanters for large wafers arxiv.org. The development of silicon-compatible processes for defining laser cavities and depositing this compound-doped layers in a back-end manner further facilitates production-level fabrication mit.edu. The miniaturization of this compound-based fiber lasers onto photonic chips represents a significant step towards compact and high-performance optical communication and sensing technologies epfl.ch. Efforts are also underway to create fully integrated devices, combining components like pump lasers and EDWAs into single packages, paving the way for commercialization and broader adoption in areas like satellite communication esa.int.

Q & A

Q. How does erbium’s electron configuration influence its optical properties in photonic applications?

this compound (Er³⁺) exhibits unique 4f-orbital electron transitions, which produce narrow emission bands in the near-infrared (1.5–1.6 µm). These transitions are critical for applications like optical amplifiers and lasers. To study this:

  • Use absorption/emission cross-section spectroscopy to quantify transition probabilities .
  • Apply crystal field theory to model how host matrices (e.g., silica or fluoride glasses) perturb Er³⁺ energy levels .
  • Example
Transition (nm)Cross-Section (×10⁻²¹ cm²)Host Material
15305.8Silica
15504.2Fluoride

Q. What experimental methods are used to characterize this compound-doped materials?

  • Photoluminescence spectroscopy : Measures emission lifetimes and quantum yields .
  • X-ray diffraction (XRD) : Confirms crystallinity and Er³⁺ incorporation in host lattices .
  • Energy-dispersive X-ray spectroscopy (EDS) : Quantifies Er distribution homogeneity .

Q. How do codopants (e.g., aluminum, germanium) affect this compound’s performance in fiber amplifiers?

Codopants modify the local Er³⁺ environment:

  • Aluminum reduces clustering, enhancing emission efficiency but increasing background loss (>0.05 dB/km degrades performance) .
  • Germanium raises the refractive index, enabling signal confinement but may broaden emission spectra .

Advanced Research Questions

Q. How can researchers optimize this compound concentration in doped fibers to balance gain and noise?

  • Pump-probe experiments : Measure transparency pump power vs. Er³⁺ density. At 1480 nm pumping, the optimal concentration minimizes pump power while avoiding ion clustering (Fig. 1 in ).
  • Noise figure analysis : Use the Friis formula to quantify noise accumulation in multi-stage amplifiers .

Q. What methodologies resolve contradictions in reported this compound emission cross-sections across studies?

Discrepancies arise from host material variability and measurement techniques. To address this:

  • Standardize testing conditions (e.g., temperature, pump wavelength).
  • Use McCumber theory to calculate cross-sections from absorption spectra, reducing experimental error .
  • Cross-validate using independent datasets (e.g., NIST atomic data ).

Q. How do this compound-doped waveguide amplifiers (EDWAs) differ in design from conventional fiber amplifiers?

  • Mode confinement : EDWAs require rigorous finite-element modeling to optimize waveguide geometry for high Er³⁺ overlap .
  • Fabrication challenges : Sputtering or ion implantation must achieve sub-µm Er³⁺ uniformity, verified via secondary ion mass spectrometry (SIMS) .

Q. What statistical approaches are suitable for analyzing this compound laser efficacy in dermatological studies?

  • Paired t-tests : Compare pre/post-treatment collagen density (e.g., Er:YAG vs. Er:Glass lasers) .
  • Multivariate regression : Control for variables like skin phototype and laser fluence .

Methodological Guidelines

  • Controlled synthesis : For Er-doped films, maintain sputtering pressures <5 mTorr to minimize defects .
  • Data validation : Replicate experiments across ≥3 batches to account for doping inhomogeneity.
  • Computational tools : Use OptiSystem or Lumerical for photonic device simulations .

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